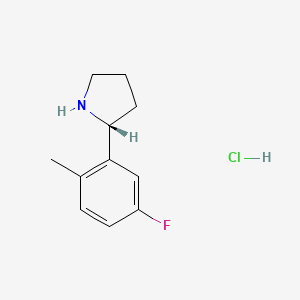
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological interactions, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 215.7 g/mol. It features a pyrrolidine ring substituted with a 5-fluoro-2-methylphenyl group, which is critical for its biological activity. The presence of fluorine in the structure enhances lipophilicity, potentially improving receptor binding and bioavailability .
Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to psychoactive compounds suggests it may act as a modulator of neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.
Binding Affinity Studies
Initial studies have focused on the compound's binding affinity to various receptors:
- Serotonin Receptors : Preliminary data suggest that the compound may exhibit activity at serotonin receptors, which are crucial for mood regulation and cognition.
- Dopamine Receptors : Its interactions with dopamine receptors could indicate potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Table 1 summarizes key binding affinities observed in preliminary studies:
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| 5-HT2AR | 1.3 nM | Agonist |
| 5-HT2CR | 13 nM | Agonist |
| Dopamine D2 | TBD | TBD |
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The compound demonstrated significant antidepressant-like effects, correlating with increased serotonin levels in the brain.
- Antimicrobial Activity : In vitro tests have been conducted to evaluate its antibacterial properties against various strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : This can be achieved through a cyclization reaction involving appropriate precursors.
- Substitution Reaction : The introduction of the 5-fluoro-2-methylphenyl group is conducted via nucleophilic substitution.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for improved solubility and stability.
Eigenschaften
IUPAC Name |
(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWAFLJIMUBQJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















